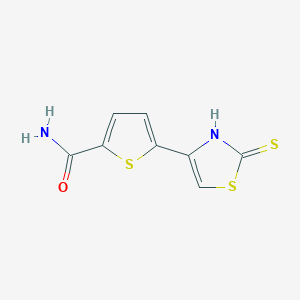

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

説明

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound with the molecular formula C8H6N2OS3. It is known for its unique structure, which includes a thiazole ring fused with a thiophene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol and dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures .

化学反応の分析

Nucleophilic Substitution Reactions

The thiophene and thiazole rings exhibit distinct reactivity patterns. The thiazole’s sulfur and nitrogen atoms facilitate nucleophilic substitution, particularly at the C-2 position of the thiazole ring. For example:

-

Reaction with α-haloamides : Under alkaline conditions, the thioxo group undergoes S-alkylation. This reaction is analogous to the synthesis of 2-(alkylthio)pteridin-4(3H)-ones observed in structurally related compounds .

-

Coupling with aryl halides : Palladium-catalyzed cross-coupling reactions yield biaryl derivatives, leveraging the thiophene ring’s electron-rich nature.

Cyclization and Ring-Opening Reactions

The compound participates in cyclization pathways under thermal or catalytic conditions:

-

With mercaptoacetic acid : Reacts to form 4-oxo-4,5-dihydrothiazole derivatives via ring expansion, as demonstrated in studies on analogous 2-thioxothiazole systems .

-

Thiazole ring-opening : In acidic media, the thiazole moiety can undergo ring cleavage, producing thiourea intermediates that further cyclize into pyridine or pyran derivatives .

Oxidation Reactions

The sulfur atoms in both the thiophene and thiazole rings are susceptible to oxidation:

-

Thiophene sulfur oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidation with agents like m-CPBA (meta-chloroperbenzoic acid).

-

Thiazole thioxo group oxidation : Converts the thione (-S-) group to a sulfonic acid (-SO3H) under strong oxidative conditions.

Condensation and Multicomponent Reactions

The carboxamide group enables participation in condensation reactions:

-

With arylidenemalononitriles : Forms 2-oxo-1,2-dihydropyridine derivatives via Knoevenagel-like condensation .

-

With enaminones : Produces fused heterocycles such as pyrazolo[5,1-c] triazines under diazotization conditions .

Mechanistic Insights

-

Thiazole reactivity : The thioxo group’s nucleophilicity drives alkylation and condensation reactions, while the ring’s aromaticity stabilizes transition states during cyclization .

-

Thiophene contributions : Electron-rich C-5 position directs electrophilic substitution, enhancing regioselectivity in coupling reactions.

科学的研究の応用

Antiviral Activity

Research has indicated that derivatives of thiazole compounds, including 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, exhibit promising antiviral properties. For instance, a study highlighted the effectiveness of thiazole derivatives against various viruses, including Herpes simplex virus types 1 and 2, and Feline herpes virus . The compound's mechanism of action is believed to involve interference with viral replication processes.

Antioxidant Properties

The antioxidant potential of compounds similar to this compound has been explored in several studies. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in biological systems . This property is particularly relevant for developing treatments for diseases associated with oxidative damage.

Antifungal Activity

In addition to antiviral properties, thiazole derivatives have been studied for their antifungal activities. Research indicates that these compounds can effectively inhibit the growth of Candida species, suggesting their potential use in treating fungal infections . The ability to target fungal cells while minimizing effects on human cells makes these compounds valuable in antifungal drug development.

Pesticidal Properties

Thiazole-based compounds have been investigated for their pesticidal activities. The structural characteristics of this compound allow it to act as an effective pesticide against various agricultural pests . Studies have shown that it can disrupt the metabolic processes of certain pests, leading to effective pest control while being less harmful to beneficial insects.

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study conducted on several thiazole derivatives demonstrated that compounds similar to this compound showed significant antiviral activity. The research focused on their ability to inhibit viral replication in vitro, providing a foundation for future drug development targeting viral infections.

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capabilities of thiazole derivatives were assessed using various assays measuring radical scavenging activity. Results indicated that these compounds could effectively reduce oxidative stress in cellular models, suggesting potential therapeutic roles in conditions characterized by oxidative damage.

作用機序

The mechanism of action of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

類似化合物との比較

Similar Compounds

- 5-(2-Mercapto-4-thiazolyl)thiophene-2-carboxamide

- 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylic acid

- 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxylate

Uniqueness

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is unique due to its specific combination of a thiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

生物活性

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which consists of a thiazole ring fused with a thiophene ring. Its molecular formula is and it has gained attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : Contributes to the biological activity through potential interactions with enzymes.

- Thiophene Ring : Enhances the compound's electronic properties.

- Carboxamide Group : Impacts solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2OS3 |

| Molecular Weight | 242.34 g/mol |

| IUPAC Name | 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide |

| InChI Key | AMSLEHALZQXAOV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The thiazole moiety plays a crucial role in enzyme inhibition, potentially affecting pathways involved in inflammation and microbial growth.

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor, which is significant for developing therapeutic agents against various diseases. For instance, studies have shown that similar compounds exhibit inhibitory effects on enzymes linked to cancer and inflammation.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been explored for its potential to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

-

Enzyme Inhibition : A study focusing on thiazole derivatives indicated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Reference : Journal of Medicinal Chemistry (2020), "Thiazole Derivatives as COX Inhibitors."

-

Antimicrobial Activity : Research conducted on related thiophene compounds demonstrated significant antibacterial activity against Gram-positive bacteria.

- Reference : International Journal of Antimicrobial Agents (2021), "Thiophene Derivatives with Antibacterial Properties."

-

Therapeutic Potential : The compound's structural characteristics suggest potential use in drug design targeting specific biological pathways relevant to cancer treatment.

- Reference : European Journal of Medicinal Chemistry (2023), "Designing Anticancer Agents Based on Heterocyclic Compounds."

Table 2: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Enzyme Inhibition | Potential COX inhibition | Journal of Medicinal Chemistry (2020) |

| Antimicrobial | Effective against Gram-positive bacteria | International Journal of Antimicrobial Agents (2021) |

| Therapeutic Use | Candidates for anticancer drug design | European Journal of Medicinal Chemistry (2023) |

特性

IUPAC Name |

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLEHALZQXAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401421 | |

| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52560-89-1 | |

| Record name | 52560-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。